molecular formula C10H11FO2 B030470 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol CAS No. 99199-62-9

6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

Cat. No. B030470
CAS RN: 99199-62-9
M. Wt: 182.19 g/mol
InChI Key: HAIDNNYCHKHYHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol involves several steps, typically starting from readily available precursors. A notable method involves the mild synthesis of α,α′-[iminobismethylene]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol], where reactions are carried out at room temperature and normal pressure, highlighting an efficient approach towards the scalable synthesis related to the drug substance Nebivolol (Yihui Bai & Xinzhi Chen, 2006). Another synthesis from natural chiral pool starting materials through an efficient, convergent synthetic strategy further underscores the compound's synthetic accessibility (Naixing Wang et al., 2007).

Molecular Structure Analysis

The molecular structure of 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol has been elucidated through various spectroscopic techniques, including NMR and IR spectroscopy. The structural analyses reveal a benzopyran core with a fluorine atom at the 6-position, which significantly influences its chemical reactivity and physical properties.

Chemical Reactions and Properties

6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol participates in a range of chemical reactions, leveraging its benzopyran framework and the electron-withdrawing effect of the fluorine atom. It is involved in key intermediates for antihypertensive agents, demonstrating its utility in medicinal chemistry (Chen Xin-zhi, 2007).

Scientific Research Applications

  • Synthesis Techniques : A study by Bai and Chen (2006) presented a mild synthesis method for α,α′-[iminobismethylene]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol], contributing to scalable synthesis developments (Bai & Chen, 2006).

  • Photoreactions : Research by KuboYasuo and UmeharaTomoka (2006) explored the effect of fluoro substituents, like those in 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol, on the photoreaction pathways in certain chemical reactions (KuboYasuo & UmeharaTomoka, 2006).

  • Medicinal Applications : Chen Xin-zhi (2007) detailed a process for synthesizing 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a precursor for the production of Nebivolol, a novel cardiovascular drug (Chen Xin-zhi, 2007).

  • Treatment for Erectile Dysfunction : Zhou Yan (2005) synthesized Fidarestat from a key intermediate based on 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, indicating its potential in treating erectile dysfunction (Zhou Yan, 2005).

  • Optimization of Synthesis : Yang Ning (2007) optimized the synthesis of a related compound, 6-Fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, achieving a significant yield, showing the chemical's potential in efficient synthesis methods (Yang Ning, 2007).

  • Antimicrobial Activities : Mannam et al. (2020) synthesized novel urea/thiourea derivatives based on 6-fluoro-3,4-dihydro-2H-chromen-2-yl, which showed moderate to excellent antimicrobial activities (Mannam et al., 2020).

  • Enzymatic Production Methods : Wei Dongzhi (2008) discussed the enzymatic production of fidarestat, an intermediate of which is resolved using Novozym 435, indicating the use of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol derivatives in enzymatic processes (Wei Dongzhi, 2008).

properties

IUPAC Name

(6-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h2,4-5,9,12H,1,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIDNNYCHKHYHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472645
Record name 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol
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Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

CAS RN

99199-62-9
Record name 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol
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Record name 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol
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Record name (6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)methanol
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Synthesis routes and methods

Procedure details

To a stirred mixture of 50 parts of ethyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate and 540 parts of benzene were added dropwise, during a 1 hour-period, a mixture of 89 parts of a solution of sodium dihydro-bis(2-methoxyethoxy)aluminate in methylbenzene (3.4M) and 135 parts of benzene at reflux temperature and under nitrogen atmosphere. Upon completion, stirring was continued for 2.5 hours at reflux. After cooling to 15° C., the reaction mixture was decomposed by the dropwise addition of 24 parts of ethanol and 10 parts of water. The reaction mixture was poured onto ice water. Concentrate hydrochloric acid and 350 parts of 1,1'-oxybisethane were added. The organic layer was separated, washed with water, dried, filtered and evaporated. The oily residue was purified by column chromatography over silica gel using trichloromethane as eluent. The pure fractions were collected and the eluent was evaporated, yielding 34 parts (85%) of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol as an oily residue (intermediate 7).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol
Reactant of Route 2
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol
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6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol
Reactant of Route 5
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol
Reactant of Route 6
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

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